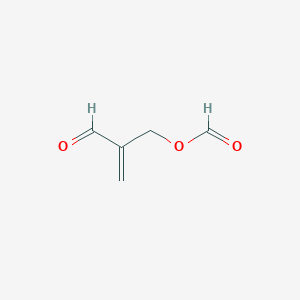
2-Formylprop-2-en-1-yl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylprop-2-en-1-yl formate is an organic compound characterized by the presence of both formyl and formate functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formylprop-2-en-1-yl formate can be synthesized through the formylation of allyl alcohol using formic acid or formylating agents such as dimethylformamide and phosphorus oxychloride in the Vilsmeier-Haack reaction . The reaction typically involves the use of a catalyst and controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Formylprop-2-en-1-yl formate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to form alcohols.
Substitution: The formate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the formate group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Formate esters and other substituted products.
Scientific Research Applications
2-Formylprop-2-en-1-yl formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving formyl groups.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Formylprop-2-en-1-yl formate exerts its effects involves the interaction of its formyl and formate groups with various molecular targets. The formyl group can participate in electrophilic addition reactions, while the formate group can act as a nucleophile in substitution reactions. These interactions can modulate biochemical pathways and influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Formaldehyde: A simple formyl compound with high reactivity.
Formic acid: A formate compound with strong acidic properties.
Ethyl formate: An ester with similar reactivity but different structural properties.
Uniqueness
2-Formylprop-2-en-1-yl formate is unique due to the presence of both formyl and formate groups in a single molecule, allowing it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
188897-69-0 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-formylprop-2-enyl formate |
InChI |
InChI=1S/C5H6O3/c1-5(2-6)3-8-4-7/h2,4H,1,3H2 |
InChI Key |
OGGVUTXXLKULFV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)

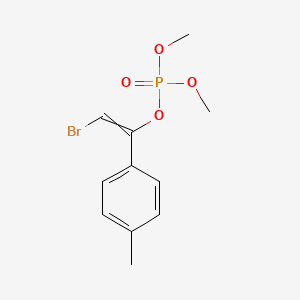
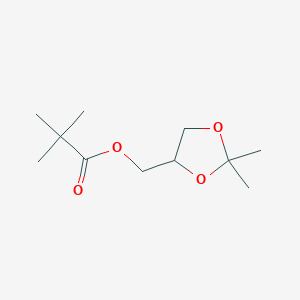
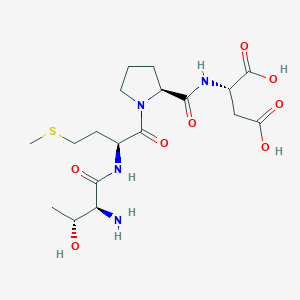
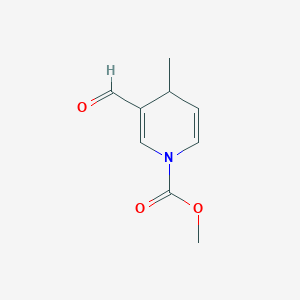
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)

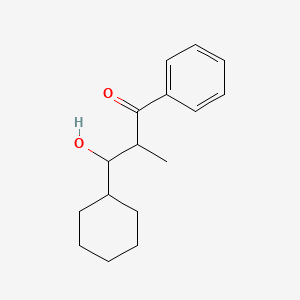
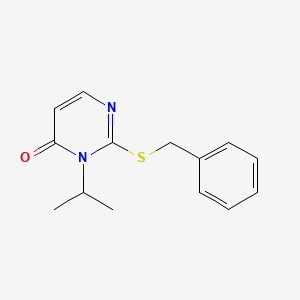

![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
